![molecular formula C10H15BrClNO2 B2853848 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2567504-24-7](/img/structure/B2853848.png)
2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
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Overview
Description
2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C10H15BrClNO2 and its molecular weight is 296.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function and response.
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, and their metabolites are excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Biochemical Analysis
Biochemical Properties
It is known to interact with serotonin receptors . It acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A .
Cellular Effects
Its interaction with serotonin receptors suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride involves binding interactions with biomolecules, specifically serotonin receptors . It acts as a partial agonist at these receptors, which can lead to changes in gene expression .
Dosage Effects in Animal Models
It is known that doses in the range of 20 to 40 mg produce LSD-like hallucinations .
Biological Activity
2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is a compound belonging to the phenethylamine class, characterized by its unique brominated and methoxy-substituted aromatic structure. This compound has garnered attention for its potential biological activity, particularly in neuroscience and pharmacology. Its interactions with neurotransmitter systems suggest possible applications in mood modulation and psychopharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrN·HCl, with a molecular weight of approximately 296.59 g/mol. The presence of a bromine atom and two methoxy groups on the aromatic ring significantly influences its chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, modulating receptor activity and influencing neurotransmitter release pathways, including cyclic adenosine monophosphate (cAMP) signaling. Additionally, it may exhibit dopaminergic effects, impacting mood and perception through interactions with dopamine receptors.
Biological Activity Overview
The compound's biological activities can be categorized as follows:
- Serotonergic Activity : It interacts with serotonin receptors, potentially influencing mood and perception.
- Dopaminergic Effects : Preliminary studies suggest involvement in dopaminergic pathways.
- Psychoactive Properties : Similar to other phenethylamines, it may exhibit psychoactive effects that warrant further investigation for therapeutic applications .
Research Findings and Case Studies
Recent studies have explored the pharmacological properties of this compound:
- Neuroscience Research : Research indicates that compounds with similar structures often exhibit psychoactive properties. For instance, studies on related phenethylamines have shown varying degrees of serotonergic activity, suggesting potential therapeutic implications for mood disorders.
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to modulate serotonin levels in synaptic clefts, which is critical for understanding its potential antidepressant effects .
- Psychoactive Substance Investigations : As a new psychoactive substance (NPS), this compound has been analyzed for its safety profile and potential for abuse. Studies have highlighted its structural similarities to other known psychoactive substances, raising concerns about its recreational use .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Receptor Binding Studies
The compound is structurally related to various phenethylamines known for their psychoactive properties. Specifically, it has been investigated for its binding affinity to serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures exhibit high potency as agonists at these receptors, which are implicated in mood regulation and perception .
Table 1: Binding Affinity of Related Compounds
Compound Name | Receptor Type | EC50 (pM) | Reference |
---|---|---|---|
25I-NBOMe | 5-HT2A | 81 | |
25B-NBOMe | 5-HT2A | Not specified | |
2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | 5-HT2A | TBD | Ongoing studies |
2. Psychoactive Substance Research
This compound is part of a broader category of new psychoactive substances (NPS) that have emerged in recent years. Its analogs have been used to study the effects of hallucinogenic substances on human behavior and cognition. The understanding of these compounds helps in assessing risks associated with NPS and contributes to the development of regulatory frameworks .
Metabolic Studies
Research into the metabolism of phenethylamine derivatives has revealed significant insights into how these compounds are processed in biological systems. For instance, studies utilizing liquid chromatography-mass spectrometry have been employed to analyze the metabolic pathways of structurally related compounds like 25B-NBF and 25I-NBOMe. These investigations are crucial for understanding the pharmacokinetics and potential toxicity of new psychoactive substances .
Table 2: Metabolism Studies Overview
Compound Name | Methodology | Key Findings | Reference |
---|---|---|---|
25B-NBF | LC-MS | Metabolized via liver enzymes | |
25I-NBOMe | LC-MS | Identified multiple metabolites | |
This compound | Ongoing studies | TBD | Ongoing studies |
Case Studies
Several case studies have documented the effects and risks associated with compounds similar to this compound. Reports from emergency medical services indicate acute intoxication cases linked to the use of NPS, highlighting the need for continued research into their pharmacological profiles and safety .
Properties
IUPAC Name |
2-(3-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)10(14-2)9(11)6-8;/h5-6H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQZVGKIZRLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.